6-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one
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Description
6-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C16H19N5O3 and its molecular weight is 329.36. The purity is usually 95%.
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Scientific Research Applications
Piperazinyl Oxazolidinone Antibacterial Agents
This research highlights the antibacterial properties of a series of piperazinyl oxazolidinones, which include compounds related to the chemical structure . These compounds exhibit promising in vivo potency against S. aureus, similar to linezolid, a known antibacterial agent (Tucker et al., 1998).
Antimicrobial Activity of Pyrimidine Carbonitrile Derivatives
This study involves the synthesis and evaluation of various pyrimidine carbonitrile derivatives for antimicrobial activity. The findings suggest that compounds similar to our chemical of interest have the potential to induce bacterial cell membrane rupture and disintegration (Bhat & Begum, 2021).
Anticonvulsant Drug Properties
Research on crystal structures of anticonvulsant compounds, including those with pyridazine, triazine, and pyrimidine structures, suggests significant insights into the structural and electronic properties of these compounds, which may relate to the chemical (Georges et al., 1989).
Antiproliferative Activity Against Cancer Cell Lines
A study on the synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives and their antiproliferative effects against various human cancer cell lines. Compounds in this category showed significant activity, highlighting potential applications in cancer research (Mallesha et al., 2012).
Properties
IUPAC Name |
3-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl]-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-10-9-15(18-11(2)17-10)24-12-5-7-21(8-6-12)16(23)13-3-4-14(22)20-19-13/h3-4,9,12H,5-8H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGXUWQBZBJBSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=NNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.